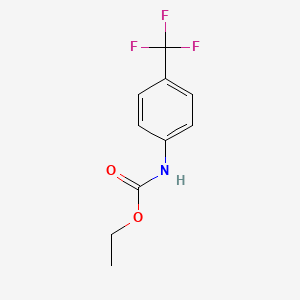

4-(Trifluoromethyl)phenylurethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Trifluoromethyl)phenylurethane (4-TFMP) is a synthetic chemical compound that is used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications in the laboratory, from synthesis to biochemistry. 4-TFMP is a fluorinated derivative of phenylurethane, and is composed of a trifluoromethyl group attached to a phenyl ring. It is a colourless, odourless, non-toxic, and non-flammable compound, making it an ideal choice for laboratory use.

Aplicaciones Científicas De Investigación

Luminescent Properties of Lanthanide Complexes

Research has explored the synthesis, crystal structures, and luminescent properties of ternary lanthanide complexes that include compounds related to 4-(Trifluoromethyl)phenylurethane. These studies highlight the potential of such complexes in creating advanced luminescent materials for various technological applications (Feng et al., 2008).

Nanophase Separation in Polyurethane Elastomers

The effect of specific interactions on the structure and properties of segmented polyurethane elastomers has been investigated, providing insights into how the molecular structure influences phase separation, mechanical properties, and polymer behavior (Pukánszky et al., 2008).

Morphology and Thermal Properties of Polyurethane Elastomer

The impact of chain extenders on the morphology and thermal properties of polyurethane elastomer (PUE) has been studied. This research is crucial for understanding how to tailor the physical properties of PUEs for specific applications, including those involving 4-(Trifluoromethyl)phenylurethane-related compounds (Lei et al., 2017).

New Hard Type Polyurethanes

The synthesis and characterization of new hard type polyurethanes based on specific diols, including those related to 4-(Trifluoromethyl)phenylurethane, have been explored. This research contributes to the development of materials with enhanced stability and performance under UV irradiation (Buruianǎ et al., 2005).

Reactivity of Isocyanates with Urethanes

Studies on the reactivity of isocyanates with urethanes have provided insights into conditions favoring allophanate formation. This research is relevant for understanding the chemical reactions involved in the synthesis of polyurethanes, including those related to 4-(Trifluoromethyl)phenylurethane (Lapprand et al., 2005).

Acid Degradable Polyurethane for Drug Delivery

Innovations in polyurethane chemistry have led to the development of acid-degradable poly(acetal urethane) micelles for pH-triggered intracellular drug delivery. This approach leverages the unique properties of polyurethanes for controlled release of therapeutic agents (Huang et al., 2015).

Copper(III) Trifluoromethyl Complexes

The synthesis, isolation, and reactivity of copper(III) trifluoromethyl complexes toward arylboronic acids have been studied, providing valuable information for the development of new methodologies in trifluoromethylation chemistry (Zhang & Bie, 2016).

Propiedades

IUPAC Name |

ethyl N-[4-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVZZFDJGJRPMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380637 |

Source

|

| Record name | 4-(Trifluoromethyl)phenylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)phenylurethane | |

CAS RN |

23794-73-2 |

Source

|

| Record name | 4-(Trifluoromethyl)phenylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)